molecular formula C10H17N3O6 B010974 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid CAS No. 104602-08-6

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid

Cat. No. B010974
M. Wt: 275.26 g/mol
InChI Key: DHMWLSNODZWOTC-LURQLKTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid (AADG) is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. AADG is a derivative of dideoxyhexuronic acid, which is a rare sugar that has been found in a few natural products. AADG has been synthesized through various methods and has shown promising results in several scientific studies.

Mechanism Of Action

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid exerts its effects through various mechanisms, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to activate dendritic cells and induce the production of cytokines, leading to enhanced immune response. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and inducing apoptosis by activating caspases.

Biochemical And Physiological Effects

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to have various biochemical and physiological effects, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inhibiting angiogenesis and inducing apoptosis.

Advantages And Limitations For Lab Experiments

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has several advantages in lab experiments, including its ability to bind to specific receptors and its potential as a drug delivery system. However, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has limitations, including its limited availability and high cost.

Future Directions

There are several future directions for 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid research, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its effects on various diseases. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown promising results in various fields, and further research is needed to fully understand its potential applications.

Synthesis Methods

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of different chemicals to form 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common chemical synthesis methods involves the reaction of 2-acetamido-2-deoxy-D-glucuronic acid with N-acetylglycine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as N-acetylglucosaminyltransferase III and UDP-GlcNAc 2-epimerase/ManNAc kinase to synthesize 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid.

Scientific Research Applications

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown potential applications in various fields, including immunology, cancer research, and drug development. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has also been used as a drug delivery system due to its ability to bind to specific receptors.

properties

CAS RN

104602-08-6

Product Name

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid

Molecular Formula

C10H17N3O6

Molecular Weight

275.26 g/mol

IUPAC Name

(2R,3S,4R,5S)-5-acetamido-4-(1-aminoethylideneamino)-2,3-dihydroxy-6-oxohexanoic acid

InChI

InChI=1S/C10H17N3O6/c1-4(11)12-7(6(3-14)13-5(2)15)8(16)9(17)10(18)19/h3,6-9,16-17H,1-2H3,(H2,11,12)(H,13,15)(H,18,19)/t6-,7-,8+,9-/m1/s1

InChI Key

DHMWLSNODZWOTC-LURQLKTLSA-N

Isomeric SMILES

CC(=N[C@H]([C@@H](C=O)NC(=O)C)[C@@H]([C@H](C(=O)O)O)O)N

SMILES

CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N

Canonical SMILES

CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N

Other CAS RN

104602-08-6

synonyms

3-acetamidino-2-acetamido-2,3-dideoxyguluronic acid
GulNAcAmA

Origin of Product

United States

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